Enabling High-Resolution MAD Phasing via Bromine Anomalous Signal
CoA-S-acetyl 5-bromotryptamine contains a bromine atom, which serves as an intrinsic anomalous scatterer for multiwavelength anomalous diffraction (MAD) experiments. This property was essential for determining the AANAT-inhibitor complex structure at 2.0 Å resolution [1]. In contrast, the non-brominated analog, CoA-S-acetyl tryptamine, does not possess an anomalous scatterer, making it unsuitable for direct MAD phasing and often requiring additional heavy-atom derivatization, which can complicate or even prevent structure solution [1].
| Evidence Dimension | MAD Phasing Capability |
|---|---|
| Target Compound Data | Br atom provides strong anomalous signal; structure solved at 2.0 Å resolution using two-edge (Se, Br) MAD. |
| Comparator Or Baseline | CoA-S-acetyl tryptamine (non-brominated): No anomalous scatterer; unsuitable for MAD phasing. |
| Quantified Difference | Presence vs. absence of an anomalous scattering center (Br). |
| Conditions | X-ray crystallography of AANAT-inhibitor complex; two-edge (Se, Br) MAD experiment. |
Why This Matters
Procurement of the brominated analog is mandatory for researchers employing MAD phasing to solve AANAT-inhibitor complex structures de novo, as the non-brominated version lacks the required anomalous signal.
- [1] Wolf, E., De Angelis, J., Khalil, E.M., Cole, P.A., Burley, S.K. (2002). X-ray crystallographic studies of serotonin N-acetyltransferase catalysis and inhibition. Journal of Molecular Biology, 317(2), 215-224. PMID: 11902838. DOI: 10.1006/jmbi.2001.5371. View Source
